molecular formula C14H8BrCl2N3S B2477939 5-(2-bromophenyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 736162-74-6

5-(2-bromophenyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2477939
CAS No.: 736162-74-6
M. Wt: 401.1
InChI Key: IWWIXUFEDSMKOV-UHFFFAOYSA-N
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Description

5-(2-bromophenyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H8BrCl2N3S and its molecular weight is 401.1. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Chemical Modeling

1. Biological Activities : Derivatives of 1,2,4-triazoles, including compounds similar to 5-(2-bromophenyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, demonstrate a wide range of biological activities. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The extensive research into 1,2,4-triazoles over the past decade has uncovered their significant potential in medical and pharmaceutical applications due to these properties. The specific compound may share these activities, suggesting its utility in developing new therapeutic agents or in chemical studies aimed at understanding biological mechanisms (Ohloblina, 2022).

2. Chemical Modeling and Synthesis : The development and synthesis of 1,2,4-triazole derivatives are of significant interest in modern organic chemistry. The versatility in chemical modeling of these compounds allows for the creation of a vast array of derivatives with potential biological applications. The compound , due to its unique structural features, could serve as a key subject in studies exploring new synthetic pathways or the enhancement of biological activities through chemical modifications (Ferreira et al., 2013).

Applications Beyond Pharmaceuticals

1. Materials Science : Derivatives of 1,2,4-triazoles find applications in the development of optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. The structural properties of compounds like this compound could be exploited in creating new materials with desired properties for electronics, microelectronics, and other technological applications (Parchenko, 2019).

2. Agrochemicals and Antifungal Agents : The triazole core is a critical feature in many antifungal agents and agrochemicals. Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives, compounds like this compound could have potential applications in developing new fungicides or pesticides. Their use could address the growing concern of resistance against current treatments and the need for more environmentally friendly solutions (Kazeminejad et al., 2022).

Properties

IUPAC Name

3-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl2N3S/c15-10-4-2-1-3-9(10)13-18-19-14(21)20(13)8-5-6-11(16)12(17)7-8/h1-7H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWIXUFEDSMKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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